2-(2-chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide
Descripción
2-(2-Chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with an ethylsulfonyl group. The thiadiazole ring is linked via an amide bond to a propanamide moiety bearing a 2-chlorophenoxy group.
Propiedades
Fórmula molecular |
C13H14ClN3O4S2 |
|---|---|
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H14ClN3O4S2/c1-3-23(19,20)13-17-16-12(22-13)15-11(18)8(2)21-10-7-5-4-6-9(10)14/h4-8H,3H2,1-2H3,(H,15,16,18) |
Clave InChI |
LIOKYPIZQPVFEZ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)OC2=CC=CC=C2Cl |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. The chlorophenoxy group can be introduced through a nucleophilic substitution reaction between 2-chlorophenol and an appropriate halogenated precursor. The thiadiazole ring is then synthesized via cyclization reactions involving sulfur and nitrogen-containing reagents. Finally, the propanamide moiety is introduced through an amidation reaction, where the amine group reacts with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Thiadiazole Ring Formation and Cyclization Reactions
The 1,3,4-thiadiazole core is synthesized via cyclodehydration reactions. Key methods include:
-
Thiosemicarbazide-Carboxylic Acid Condensation : Reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as a catalyst. This one-pot method proceeds through three steps: salt formation, dehydration, and cyclodehydration (Scheme 1) .
Conditions : Chloroform solvent, temperatures <85°C, and ≥20 g PPE per 5 mmol carboxylic acid .
Mechanism : Nucleophilic attack by thiosemicarbazide on the carboxylic acid, followed by cyclization and aromatization .
| Starting Materials | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Thiosemicarbazide + Benzoic Acid | PPE | Chloroform | 78–85 | |
| Thiosemicarbazide + Phenylacetic Acid | EDC/HOBt | Acetonitrile | 65–72 |
Amide Bond Formation and Stability
The propanamide side chain is introduced via coupling reactions:
-
EDC/HOBt-Mediated Amidation : Carboxylic acid derivatives react with 5-amino-1,3,4-thiadiazole-2-thiol using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile. The reaction is monitored by TLC, with purification via column chromatography (EtOAc/petroleum ether) .
Kinetics : Reaction completes within 24 hours at room temperature .
Stability : The amide bond resists hydrolysis under physiological pH but may degrade under strong acidic/basic conditions.
Ethylsulfonyl Group
-
Nucleophilic Substitution : The sulfonyl group acts as a leaving group in reactions with nucleophiles (e.g., amines, thiols), forming sulfonamides or sulfonic acids.
-
Oxidation Resistance : Stable under common oxidizing agents due to the +6 oxidation state of sulfur.
Chlorophenoxy Group
-
Electrophilic Aromatic Substitution : The electron-withdrawing chlorine directs incoming electrophiles to the meta position. Demonstrated in nitration and sulfonation reactions.
-
Halogen Exchange : Chlorine can be replaced by fluorine or methoxy groups under catalytic conditions (e.g., CuI/18-crown-6) .
Degradation and Stability Studies
-
Thermal Degradation : Decomposes above 250°C, releasing SO₂ (from ethylsulfonyl) and HCl (from chlorophenoxy).
-
Photolysis : UV exposure (254 nm) induces cleavage of the thiadiazole ring, forming mercapto intermediates .
| Condition | Degradation Pathway | Products | Reference |
|---|---|---|---|
| Acidic (pH <3) | Amide hydrolysis | Carboxylic acid + 5-(ethylsulfonyl)-1,3,4-thiadiazol-2-amine | |
| Basic (pH >10) | Thiadiazole ring opening | Thiourea derivatives |
Biological Interactions and Metabolization
-
Enzyme Inhibition : The ethylsulfonyl group interacts with cysteine residues in enzymes (e.g., cyclooxygenase-2), inhibiting prostaglandin synthesis .
-
Metabolic Pathways : Hepatic cytochrome P450 enzymes oxidize the chlorophenoxy group to hydroxylated metabolites, which are excreted as glucuronides .
Comparative Reactivity with Analogues
Analytical Characterization
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Key Observations :
- Sulfonyl groups (e.g., ethylsulfonyl) increase polarity and metabolic stability compared to thioether analogs.
- Thioether substituents (e.g., 5j) exhibit lower melting points, suggesting reduced crystallinity.
Phenoxy Group Modifications
The 2-chlorophenoxy moiety influences electronic and steric properties. Comparisons with other phenoxy derivatives:
Key Observations :
- Chlorine atoms enhance hydrophobic interactions with biological targets.
- Methoxy groups improve aqueous solubility but may reduce membrane permeability.
Propanamide Chain Variations
The propanamide linker’s length and substitution modulate conformational flexibility:
Key Observations :
- Longer alkyl chains (e.g., phenoxypropyl) enhance lipophilicity but may reduce target specificity.
Q & A
[Basic] What are the standard synthetic routes for 2-(2-chlorophenoxy)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiadiazole core via cyclization. A common approach involves reacting thiosemicarbazides with POCl₃ under reflux (90°C for 3 hours), followed by pH adjustment to precipitate the product .
- Step 2 : Sulfonation of the thiadiazole moiety. Ethylsulfonyl groups can be introduced using sulfonating agents like chlorosulfonic acid under controlled conditions.
- Step 3 : Coupling the chlorophenoxy-propanamide side chain. This is achieved by reacting 2-chlorophenoxypropanoic acid derivatives with the sulfonated thiadiazole using coupling agents (e.g., DCC/DMAP) in anhydrous solvents .
- Purification : Recrystallization from solvents like ethanol-DMF mixtures or pet-ether is critical to achieve >95% purity .
[Basic] Which spectroscopic and crystallographic methods are essential for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves the 3D conformation, bond lengths (mean σ(C–C) = 0.004 Å), and stereochemistry. Single-crystal studies at 296 K with R factor <0.05 are standard .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethylsulfonyl CH₃ groups at δ 1.3–1.5 ppm) and aromatic signals from chlorophenoxy moieties .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 428.02) and fragmentation patterns .
- IR Spectroscopy : Detects key functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) .
[Advanced] How can researchers optimize reaction yields during multi-step synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance sulfonation and coupling reactions .
- Temperature Control : Reflux conditions (e.g., 90°C for POCl₃ cyclization) improve reaction rates but require strict monitoring to avoid side products .
- Catalyst Use : Triethylamine (10% v/v) facilitates deprotonation in coupling steps, improving yields by 15–20% .
- In-line Monitoring : TLC (silica gel, hexane:ethyl acetate) ensures reaction completion before proceeding to the next step .
[Advanced] What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardized Assays : Use uniform protocols (e.g., MTT assay for cytotoxicity at 48-hour incubation) to minimize variability .
- Control Replicates : Employ randomized block designs with four replicates to account for batch-to-batch differences .
- Data Normalization : Express bioactivity relative to positive controls (e.g., doxorubicin for anticancer studies) to enable cross-study comparisons .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., EC₅₀ ranges for anti-inflammatory activity) .
[Basic] What in vitro assays are typically used to assess biological activity?
Methodological Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antibacterial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anti-Quorum Sensing : Inhibition of P. aeruginosa violacein production at sub-MIC concentrations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
[Advanced] How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 active site). Parameters include grid sizes of 60×60×60 Å and Lamarckian genetic algorithms .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
- QSAR Models : Train models with descriptors like logP and topological polar surface area to predict bioactivity .
[Advanced] What experimental designs are critical for structure-activity relationship (SAR) studies?
Methodological Answer:
- Fractional Factorial Designs : Test substituent effects (e.g., chloro vs. fluoro on phenoxy groups) with minimal experimental runs .
- Dose-Response Curves : Use 6–8 concentration points to calculate Hill slopes and identify non-linear SAR trends .
- Orthogonal Analytical Validation : Pair NMR with LC-MS to confirm structural modifications (e.g., ethylsulfonyl vs. methylsulfonyl groups) .
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